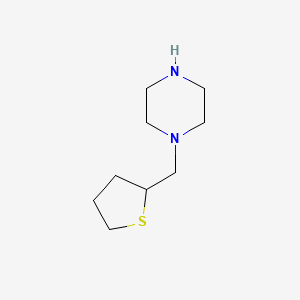

1-((Tetrahydrothiophen-2-yl)methyl)piperazine

描述

属性

分子式 |

C9H18N2S |

|---|---|

分子量 |

186.32 g/mol |

IUPAC 名称 |

1-(thiolan-2-ylmethyl)piperazine |

InChI |

InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 |

InChI 键 |

CGOLLQMXNVMOQP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(SC1)CN2CCNCC2 |

产品来源 |

United States |

准备方法

Alkylation of Piperazine with Tetrahydrothiophen-2-ylmethyl Halides

One common approach involves the synthesis of a tetrahydrothiophen-2-ylmethyl halide (e.g., bromide or chloride), which then undergoes nucleophilic substitution with piperazine.

Step 1: Preparation of tetrahydrothiophen-2-ylmethyl halide

This is usually achieved by halogenation of tetrahydrothiophen-2-ylmethanol using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).Step 2: Nucleophilic substitution with piperazine

The halide is reacted with piperazine under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (50–100 °C) to yield 1-((Tetrahydrothiophen-2-yl)methyl)piperazine .

$$

\text{Tetrahydrothiophen-2-ylmethanol} \xrightarrow[\text{SOCl}_2]{\text{halogenation}} \text{Tetrahydrothiophen-2-ylmethyl chloride} \xrightarrow[\text{piperazine}]{\text{DMF, heat}} \text{1-((Tetrahydrothiophen-2-yl)methyl)piperazine}

$$

Reductive Amination of Tetrahydrothiophen-2-carboxaldehyde with Piperazine

Another method involves reductive amination , where tetrahydrothiophen-2-carboxaldehyde is reacted with piperazine in the presence of a reducing agent.

Step 1: Condensation of tetrahydrothiophen-2-carboxaldehyde with piperazine to form an imine intermediate.

Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

This method offers a mild and efficient route, often with good yields and fewer side-products.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity of piperazine and improve yields in alkylation reactions.

Base Selection: DIPEA is preferred in amide coupling for its non-nucleophilic nature and ability to scavenge acids formed during coupling.

Temperature Control: Elevated temperatures (60–80 °C) favor reaction completion but must be balanced to avoid decomposition.

Purification: Acid-base extraction followed by crystallization or chromatography is effective for isolating pure product.

Stereochemistry: The tetrahydrothiophene ring can exist in different conformations; however, for this compound, stereochemical control is less critical due to the symmetrical nature of piperazine.

化学反应分析

Types of Reactions

1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced piperazine derivatives.

Substitution: Alkylated piperazine derivatives.

科学研究应用

1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety can enhance the compound’s binding affinity and selectivity towards certain molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 1-((Tetrahydrothiophen-2-yl)methyl)piperazine and related compounds:

Key Observations :

- Tetrahydrothiophene vs. Thiophene : The saturated tetrahydrothiophene group in the target compound reduces aromaticity compared to 1-(2-thienylmethyl)piperazine, likely altering solubility and receptor-binding profiles.

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 1-(m-trifluoromethylphenyl)piperazine) enhance receptor selectivity (e.g., 5-HT1B/1C), while bulky groups (e.g., benzhydryl) influence tubulin binding .

Pharmacological and Functional Comparisons

Serotonin Receptor Activity

- 1-(m-Trifluoromethylphenyl)piperazine : Acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats at 1–10 mg/kg doses. Its effects are reversed by 5-HT antagonists like metergoline .

- 1-(2-Thienylmethyl)piperazine: Limited activity data, but thiophene-based analogs are associated with MAO inhibition or dopaminergic modulation .

- 1-((Tetrahydrothiophen-2-yl)methyl)piperazine : Predicted to have lower 5-HT receptor affinity due to reduced aromaticity but improved metabolic stability from the saturated ring.

Tubulin Modulation

- Benzhydrylpiperazine Derivatives: Exhibit anti-tubulin activity, with substituents like methyl or chlorine at R2 positions enhancing potency. For example, 1-(4-chlorophenyl)piperazine derivatives show IC₅₀ values in the nanomolar range .

- Tetrahydrothiophene Analogs : The sulfur atom may mimic methionine or cysteine residues in tubulin binding pockets, though activity data are lacking.

Dopamine Receptor Affinity

- (2-Methoxyphenyl)piperazine Derivatives : Demonstrated affinity for dopamine D2 receptors (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) .

- Tetrahydrothiophene Analogs : Unlikely to exhibit strong D2 affinity due to the absence of electron-donating groups (e.g., methoxy) critical for receptor interactions.

生物活性

1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperazine ring and a tetrahydrothiophene moiety, suggest interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The chemical structure of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine can be represented as follows:

This compound features a piperazine core, which is known for its biological significance, particularly in drug design. The tetrahydrothiophene group may enhance binding affinity to specific receptors or enzymes.

The mechanism of action involves the interaction of the compound with various molecular targets. The piperazine ring can modulate receptor activity or enzyme function, while the tetrahydrothiophene group may increase the specificity and potency of these interactions. This dual action suggests potential therapeutic applications in various diseases.

Biological Activity

Research indicates that 1-((Tetrahydrothiophen-2-yl)methyl)piperazine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown moderate to significant antibacterial and antifungal effects, characteristic of many piperazine derivatives .

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties by enhancing glycolysis and protecting neurons from degeneration in models of Parkinson's disease .

- Potential Anticancer Activity : Some studies suggest that similar compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Evaluation : A study evaluated various piperazine derivatives, including those with tetrahydrothiophene groups, for their antibacterial properties. Results indicated that certain derivatives exhibited significant inhibition against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

- Neuroprotective Agents : Research on terazosin analogs demonstrated enhanced Pgk1 activity in neurodegenerative models, supporting the hypothesis that piperazine derivatives can have protective effects on neuronal cells .

- Anticancer Studies : In vitro studies on cancer cell lines showed that compounds with similar structural motifs to 1-((Tetrahydrothiophen-2-yl)methyl)piperazine could significantly reduce cell proliferation in glioblastoma and breast cancer models .

Data Table: Summary of Biological Activities

常见问题

Q. What are the critical steps in synthesizing 1-((Tetrahydrothiophen-2-yl)methyl)piperazine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the tetrahydrothiophene and piperazine moieties. Key steps include:

- Ring Formation: Piperazine derivatives are often synthesized via alkylation or acylation reactions. For example, coupling tetrahydrothiophene-methyl halides with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Catalysts: Palladium or nickel complexes (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in heterocyclic systems .

- Solvent Optimization: Polar aprotic solvents like DMSO or acetonitrile improve solubility and reaction rates .

- Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbon backbone .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex substituents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₈N₂S: 214.1244) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., tetrahydrothiophene vs. phenyl substituents) influence the compound’s pharmacokinetics, and what in vitro models are suitable for metabolism studies?

Methodological Answer:

- Metabolic Stability: The tetrahydrothiophene moiety may reduce oxidative metabolism compared to phenyl groups, as sulfur-containing rings resist cytochrome P450 (CYP450)-mediated oxidation .

- In Vitro Models:

Data Contradiction Example:

Sex differences in metabolism (e.g., male Wistar rats show higher Km values than females) highlight species- and sex-specific metabolic pathways .

Q. How can computational chemistry methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding to receptors (e.g., CXCR3 or 5-HT receptors). The tetrahydrothiophene group may enhance hydrophobic interactions in receptor pockets .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over time (e.g., RMSD < 2 Å indicates stable binding) .

- QSAR Models: Corrogate substituent electronegativity (e.g., sulfur’s polarizability) with activity .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., reference antagonists) .

- Batch Analysis: Compare compound purity across studies via HPLC; impurities >2% may skew results .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers due to experimental variables (e.g., incubation time) .

Q. How does the tetrahydrothiophene moiety impact structure-activity relationships (SAR) compared to other substituents (e.g., thiophene or pyridine)?

Methodological Answer:

- Hydrophobicity: Tetrahydrothiophene increases logP (~1.5) vs. pyridine (logP ~0.5), enhancing membrane permeability .

- Conformational Flexibility: The saturated ring allows adaptive binding to sterically constrained targets (e.g., enzyme active sites) .

- Electron Density: Sulfur’s lone pairs may facilitate π-π interactions absent in phenyl analogs .

Q. What advanced chromatographic techniques address purity challenges in scaling up synthesis?

Methodological Answer:

Q. Are there material science applications (e.g., epoxy networks) for this compound beyond pharmacology?

Methodological Answer:

Q. What in silico toxicology models predict the compound’s safety profile?

Methodological Answer:

Q. How can researchers ensure reproducibility in pharmacological data for this compound?

Methodological Answer:

- Open Protocols: Publish detailed synthetic routes (e.g., Catalyst:Substrate ratios) and assay conditions (e.g., buffer pH) .

- Reference Standards: Use commercially available analogs (e.g., 1-(2-fluorophenylmethyl)piperazine) for cross-validation .

- Collaborative Trials: Multi-lab studies reduce bias (e.g., IC₅₀ variability <15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。